N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
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Description
“N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide” is a chemical compound. It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido . These compounds have been synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds include condensation reactions and cycloaddition with dipolarophiles . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to show antimicrobial activity . They can be used in the development of new drugs to treat infectious diseases .
Anticancer Properties
Some imidazole derivatives have shown anticancer properties . They can be used in the development of new drugs for the treatment of various types of cancer .
Anti-inflammatory Properties
Imidazole derivatives have been reported to have anti-inflammatory properties . They can be used in the development of new drugs for the treatment of inflammatory diseases .
Antidiabetic Properties
Some imidazole derivatives have shown antidiabetic properties . They can be used in the development of new drugs for the treatment of diabetes .
Antiviral Properties
Imidazole derivatives have been reported to have antiviral properties . They can be used in the development of new drugs for the treatment of viral infections .
Antioxidant Properties
Some imidazole derivatives have shown antioxidant properties . They can be used in the development of new drugs for the treatment of diseases caused by oxidative stress .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-amino-3-cyanopyridine with thiourea to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-amino-3-cyanopyridine", "thiourea", "benzyl bromide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with thiourea in ethanol to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline", "Step 2: Reaction of 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline with benzyl bromide in acetic acid to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide", "Step 3: Hydrolysis of N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with sodium hydroxide in water to yield N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide" ] } | |
CAS RN |
957358-99-5 |
Product Name |
N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.42 |
IUPAC Name |
N-benzyl-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c24-16(20-11-12-6-2-1-3-7-12)10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h1-9,15,21H,10-11H2,(H,20,24) |
InChI Key |
MIOPKVBLDRZSBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
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